
8-(Trifluoromethyl)quinolin-6-amine
Übersicht
Beschreibung
“8-(Trifluoromethyl)quinolin-6-amine” is a chemical compound with the molecular formula C10H7F3N2 . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of trifluoromethyl amines, including “8-(Trifluoromethyl)quinolin-6-amine”, has been reported in the literature. A method involving the trifluoromethylation of secondary amines using CF3SO2Na has been developed . This method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .Molecular Structure Analysis
The molecular structure of “8-(Trifluoromethyl)quinolin-6-amine” consists of a quinoline ring with a trifluoromethyl group (-CF3) attached at the 8th position and an amine group (-NH2) at the 6th position .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives : Utilizing 4-hydrazino-8-(trifluoromethyl)quinoline, researchers synthesized a range of compounds, which demonstrated notable antibacterial and antifungal activities. This indicates potential use in developing new antimicrobial agents (Holla et al., 2006).
Antidiabetic and Anti-inflammatory Applications
- One-Pot Synthesis of Quinolinyl Amino Nitriles : A study reported the synthesis of quinolinyl amine nitriles using an eco-friendly protocol. These compounds exhibited moderate to good antidiabetic and anti-inflammatory activities, highlighting their therapeutic potential (Dalavai et al., 2020).
Synthetic Chemistry Applications
- Nucleophilic Addition and Amination Reactions : Interaction studies of polyfluorinated quinolines with sodium and potassium amides in liquid ammonia revealed the potential for nucleophilic addition and amination reactions. This underscores its utility in synthetic chemistry (Gurskaya et al., 2012).
Antituberculosis Agent Synthesis
- Synthesis of Quinoline Carbohydrazide Derivatives : Research focusing on the synthesis of quinoline carbohydrazide derivatives showed significant antimicrobial activity, suggesting their potential as future antituberculosis agents (Garudachari et al., 2014).
Miscellaneous Applications
- Rhodium-Catalyzed Amination : A study developed a protocol for rhodium-catalyzed amination of quinoline N-oxides, demonstrating the versatility of 8-(Trifluoromethyl)quinolin-6-amine in catalysis and organic synthesis (You et al., 2018).
Zukünftige Richtungen
The future directions for research on “8-(Trifluoromethyl)quinolin-6-amine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the development of new synthetic strategies for trifluoromethyl amines could be a promising area of research . Additionally, the potential biological activities of these compounds could be explored further .
Eigenschaften
IUPAC Name |
8-(trifluoromethyl)quinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-5-7(14)4-6-2-1-3-15-9(6)8/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGZHUXKLHEFJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738371 | |
| Record name | 8-(Trifluoromethyl)quinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)quinolin-6-amine | |
CAS RN |
1080640-91-0 | |
| Record name | 8-(Trifluoromethyl)quinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



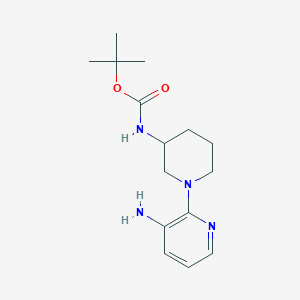

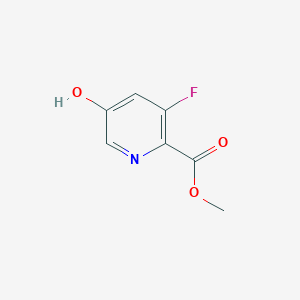
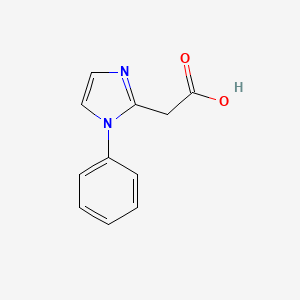

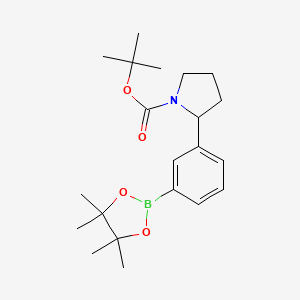
![Methyl 2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1429080.png)

![4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1429086.png)
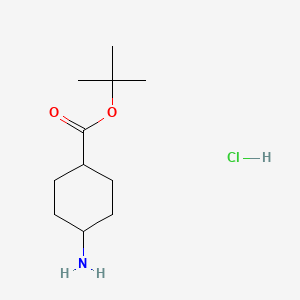



![ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate](/img/structure/B1429091.png)